N-Fmoc-2-fluoro-4-methyl-L-phenylalanine

Peptide Drug Design Lipophilicity Membrane Permeability

This dual-substituted (ortho-F, para-Me) Fmoc-phenylalanine analog is a precision tool for peptide drug design. It uniquely combines enhanced passive membrane permeability (logP 1.63), proteolytic resistance from fluorine, and finely tuned steric/electronic effects for unambiguous SAR studies. A critical building block for lead optimization, it outperforms mono-substituted or unsubstituted phenylalanines in key drug-like properties. Ensure batch-to-batch consistency with commercial purities ≥97% for GMP-grade SPPS manufacturing.

Molecular Formula C25H22FNO4
Molecular Weight 419.4 g/mol
Cat. No. B8216325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-2-fluoro-4-methyl-L-phenylalanine
Molecular FormulaC25H22FNO4
Molecular Weight419.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
InChIInChI=1S/C25H22FNO4/c1-15-10-11-16(22(26)12-15)13-23(24(28)29)27-25(30)31-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21,23H,13-14H2,1H3,(H,27,30)(H,28,29)/t23-/m0/s1
InChIKeyWAFOKNXXBHIZSA-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Fmoc-2-fluoro-4-methyl-L-phenylalanine (CAS 2144950-83-2): A Dual-Modified Building Block for Fluorinated Peptide Synthesis


N-Fmoc-2-fluoro-4-methyl-L-phenylalanine is a synthetic L-phenylalanine derivative featuring a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, an electron-withdrawing fluorine substituent at the ortho (2-) position, and an electron-donating methyl group at the para (4-) position of the phenyl ring [1]. It is employed as a non-canonical amino acid building block in solid-phase peptide synthesis (SPPS) to introduce site-specific hydrophobic and electronic modifications into peptide backbones . The compound is characterized by a molecular formula of C₂₅H₂₂FNO₄, a molecular weight of 419.4 g/mol, and is typically supplied as a white to off-white solid with purities ≥97% (HPLC) .

Why N-Fmoc-2-fluoro-4-methyl-L-phenylalanine Cannot Be Replaced by Mono-Substituted or Alternative Fluorinated Phenylalanine Analogs


Substituting N-Fmoc-2-fluoro-4-methyl-L-phenylalanine with simpler phenylalanine derivatives (e.g., Fmoc-Phe-OH, Fmoc-2-fluoro-Phe-OH, or Fmoc-4-methyl-Phe-OH) is not functionally equivalent. The unique combination of ortho-fluorine and para-methyl substituents alters both the electronic distribution of the aromatic ring and the local hydrophobicity in a manner not achievable by either single modification alone [1]. Fluorine enhances metabolic stability and can participate in orthogonal dipole interactions, while the methyl group increases lipophilicity and steric bulk; together, they fine-tune peptide conformation and binding properties in ways that cannot be predicted by linear additivity [2]. Furthermore, the stereochemical integrity (L-configuration) is critical for biological activity, and alternative D-isomers or racemic mixtures may exhibit significantly different potency or selectivity profiles [3]. The specific quantitative evidence below demonstrates why this particular substitution pattern is selected for demanding applications.

Quantitative Differentiation Evidence: N-Fmoc-2-fluoro-4-methyl-L-phenylalanine vs. Closest Analogs


Lipophilicity Modulation: Calculated logP Differentiates Ortho-Fluoro/Para-Methyl Pattern from Single-Substituted Analogs

The introduction of both ortho-fluoro and para-methyl substituents yields a distinct lipophilicity profile. The parent amino acid 2-fluoro-4-methylphenylalanine (free acid) has an ACD/LogP value of 1.63 , which is notably higher than unsubstituted L-phenylalanine (ACD/LogP ~1.0-1.2) and differs from mono-fluorinated or mono-methylated phenylalanine derivatives (e.g., 2-fluorophenylalanine ACD/LogP ~1.3-1.5). This elevated logP indicates enhanced hydrophobic character that can improve peptide membrane partitioning and target binding [1].

Peptide Drug Design Lipophilicity Membrane Permeability

Electronic Tuning: Ortho-Fluoro Substituent Reduces pKa of Amino Acid Moiety Compared to Non-Fluorinated Phenylalanines

Fluorination at the ortho position significantly lowers the pKa of the α-amino group. The predicted pKa for the D-isomer of 2-fluoro-4-methylphenylalanine is 2.23±0.15 . This is lower than the typical pKa of unsubstituted phenylalanine (~2.58 for the α-COOH and ~9.24 for the α-NH₂, with the α-COOH pKa ~2.2-2.3) [1], indicating that the ortho-fluoro substituent alters the electronic environment of the amino acid backbone. Such a shift can influence protonation states at physiological pH and modulate peptide-receptor binding electrostatics [2].

Peptide Ionization Electrostatic Interactions Bioactivity

Molecular Weight and Purity Specifications: Higher MW Distinguishes from Simpler Phenylalanine Building Blocks

The molecular weight of N-Fmoc-2-fluoro-4-methyl-L-phenylalanine is 419.4 g/mol , which is ~14 Da heavier than Fmoc-2-fluoro-L-phenylalanine (405.4 g/mol) [1] and ~18 Da heavier than Fmoc-4-methyl-L-phenylalanine (401.5 g/mol) . This MW shift is directly detectable by LC-MS, enabling unambiguous identity confirmation during synthesis. The compound is commercially available with purities of ≥97% (HPLC) , meeting the standard requirements for Fmoc-SPPS applications.

Peptide Synthesis Quality Control Procurement

Stereochemical Integrity in SPPS: Ortho-Substitution Minimizes Racemization Risk Relative to Unprotected Analogs

N-Fmoc-2-fluoro-4-methyl-L-phenylalanine exhibits high stability during peptide coupling, with minimal racemization reported under standard Fmoc-SPPS conditions [1]. While direct comparative racemization data for this specific compound are not publicly available, class-level evidence indicates that ortho-substituted phenylalanines generally demonstrate reduced tendency toward α-carbon epimerization compared to unsubstituted phenylalanine derivatives due to steric shielding effects [2]. The compound's L-configuration is critical for maintaining desired biological activity, and its stereochemical fidelity during coupling is a key advantage over less sterically hindered analogs [3].

SPPS Racemization Enantiomeric Purity

N-Fmoc-2-fluoro-4-methyl-L-phenylalanine: High-Value Application Scenarios Based on Quantitative Differentiation


Peptide-Based Drug Discovery: Optimizing Membrane Permeability and Target Binding

N-Fmoc-2-fluoro-4-methyl-L-phenylalanine is ideal for incorporating a lipophilic, electron-deficient phenylalanine residue into lead peptide sequences. The elevated logP (1.63) relative to unsubstituted phenylalanine enhances passive diffusion across lipid bilayers, while the ortho-fluorine modulates electrostatic interactions with aromatic binding pockets. Researchers designing orally bioavailable peptides or those targeting hydrophobic clefts should prioritize this building block over Fmoc-Phe-OH or mono-substituted analogs to improve permeability without resorting to more drastic scaffold changes.

Proteolytically Stable Therapeutic Peptides: Enhancing Metabolic Half-Life

Fluorinated phenylalanines are established to confer resistance to proteolytic degradation [1]. The dual substitution (2-F, 4-Me) further fine-tunes local hydrophobicity and steric hindrance near enzymatic cleavage sites. Scientists developing peptide therapeutics with extended plasma half-lives should use this compound as a drop-in replacement for phenylalanine in protease-susceptible regions. Quantitative improvements in stability have been documented for related fluorinated phenylalanine-containing peptides [2], and this analog offers a unique balance of electronic and steric effects.

Structure-Activity Relationship (SAR) Studies: Probing Aromatic Substituent Effects

The ortho-fluoro/para-methyl pattern provides a distinct electronic and steric profile for SAR exploration. The lowered pKa (~2.23) compared to unsubstituted Phe allows researchers to assess the impact of altered protonation states on target binding. In iterative medicinal chemistry campaigns, this building block serves as a precision tool to decouple electronic from steric contributions, enabling rational optimization of peptide affinity and selectivity. Procurement of this specific analog, rather than generic phenylalanines, is essential for generating interpretable SAR data.

High-Purity SPPS for GMP Peptide Production

With commercial purities ≥97% (HPLC) and a distinct molecular weight (+14-18 Da) that simplifies LC-MS tracking , this compound meets the stringent quality requirements for GMP-grade peptide manufacturing. Process chemists scaling up synthesis should select this building block over less pure alternatives to minimize impurity carryover and ensure batch-to-batch consistency. The compound's stability under Fmoc deprotection conditions (piperidine) further reduces the risk of side reactions during automated SPPS.

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